molecular formula C13H23BO2 B13470496 2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13470496
M. Wt: 222.13 g/mol
InChI Key: BVQIXVTUURFGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the family of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts significant strain and reactivity. The bicyclo[1.1.1]pentane framework is often used as a bioisostere in drug discovery, replacing aromatic rings, internal alkynes, and tert-butyl groups to enhance the pharmacokinetic properties of drug candidates .

Chemical Reactions Analysis

2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diazo compounds, dirhodium complexes, and radical initiators . Major products formed from these reactions often retain the bicyclo[1.1.1]pentane core, with modifications at the bridgehead or bridge positions .

Mechanism of Action

The mechanism of action of 2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can engage in specific interactions with enzymes, receptors, and other biomolecules . This interaction often leads to enhanced binding affinity and selectivity, contributing to the compound’s pharmacological effects .

Properties

Molecular Formula

C13H23BO2

Molecular Weight

222.13 g/mol

IUPAC Name

2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H23BO2/c1-6-12-7-13(8-12,9-12)14-15-10(2,3)11(4,5)16-14/h6-9H2,1-5H3

InChI Key

BVQIXVTUURFGHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.